
2-(2-(Thiophen-3-yl)ethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Thiophen-3-yl)ethyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a thiophene ring via an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine typically involves the reaction of thiophene derivatives with pyrrolidine under specific conditionsThe reaction conditions often include the use of catalysts such as palladium or rhodium complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the pure compound .
化学反応の分析
Types of Reactions
2-(2-(Thiophen-3-yl)ethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .
科学的研究の応用
2-(2-(Thiophen-3-yl)ethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Thiophene: A simpler compound with a similar thiophene ring structure.
Pyrrolidine: A compound with a similar pyrrolidine ring structure.
2-(2-(Thiophen-2-yl)ethyl)pyrrolidine: A closely related compound with a different substitution pattern on the thiophene ring.
Uniqueness
2-(2-(Thiophen-3-yl)ethyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H15NS |
|---|---|
分子量 |
181.30 g/mol |
IUPAC名 |
2-(2-thiophen-3-ylethyl)pyrrolidine |
InChI |
InChI=1S/C10H15NS/c1-2-10(11-6-1)4-3-9-5-7-12-8-9/h5,7-8,10-11H,1-4,6H2 |
InChIキー |
UVEDVJVRVQTKKJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CCC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


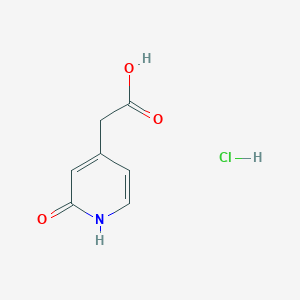
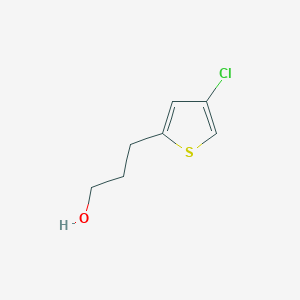
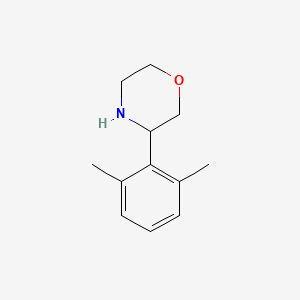
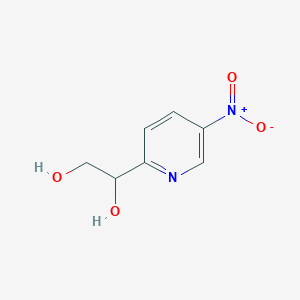
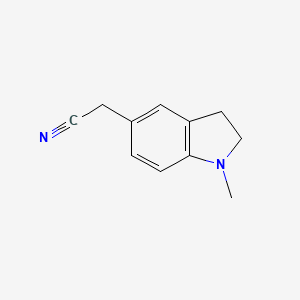
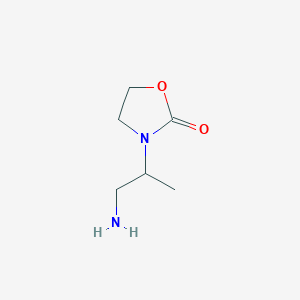

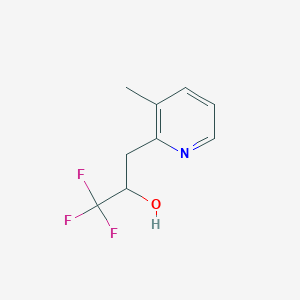
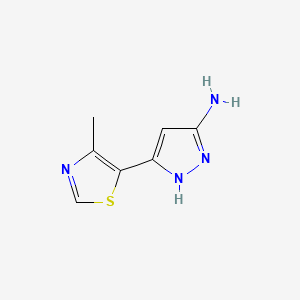
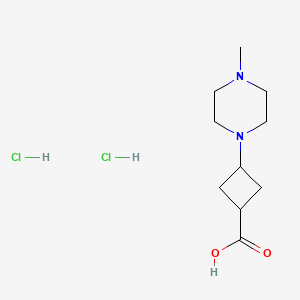
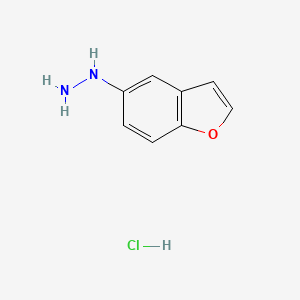
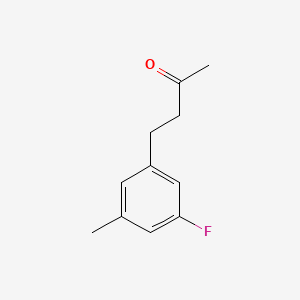
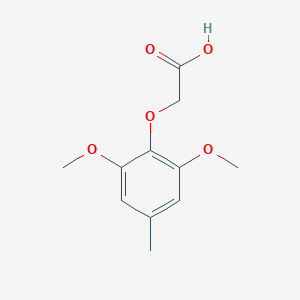
aminehydrochloride](/img/structure/B13602351.png)
